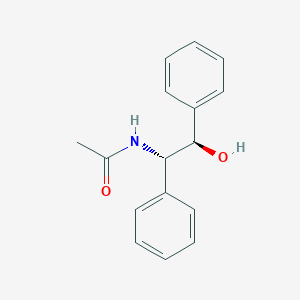
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol, also known as DPAE, is an organic compound that belongs to the class of tertiary alcohols. It is a chiral molecule that has two enantiomers, (1R,2S)- and (1S,2R)-DPAE. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol in lab experiments is its chiral nature, which allows for the study of enantioselective reactions and the synthesis of chiral compounds. Additionally, (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol. One area of research is the development of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol-based drugs for the treatment of various diseases, including cancer, inflammation, and pain. Another area of research is the study of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is a multistep process that involves the reaction of 1,2-diphenylethane-1,2-dione with N-acetylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15(13-8-4-2-5-9-13)16(19)14-10-6-3-7-11-14/h2-11,15-16,19H,1H3,(H,17,18)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLBBVSBIWJJZ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
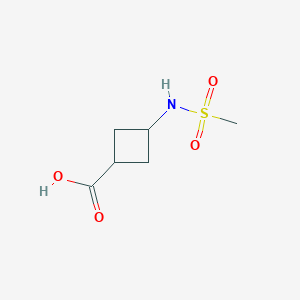

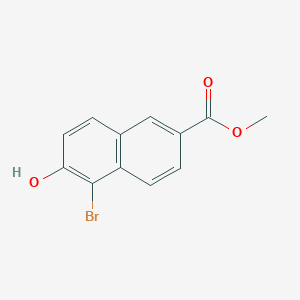


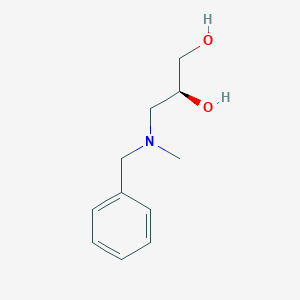
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
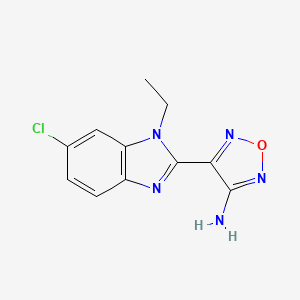
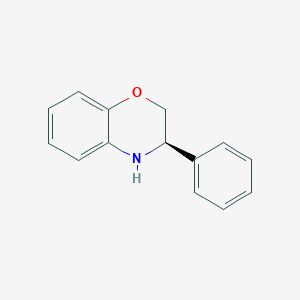

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)